
1-Methylazetidine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylazetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C4H8ClNO2S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microchannel reactors has been explored for similar compounds, which allows for precise control over reaction parameters and enhances safety .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylazetidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Ring-Opening Reactions: The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions, which can be catalyzed by acids or bases.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are often employed to facilitate ring-opening reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while ring-opening reactions can produce linear or branched amines .
Applications De Recherche Scientifique
1-Methylazetidine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 1-methylazetidine-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparaison Avec Des Composés Similaires
Aziridines: These are three-membered nitrogen-containing rings that share similar reactivity with azetidines but have different ring strain and reactivity profiles.
Other Azetidines: Compounds such as 1,3,3-trimethylazetidine and 3-chloroazetidine have been studied for their unique reactivity and applications.
Uniqueness: 1-Methylazetidine-3-sulfonyl chloride is unique due to its specific functional groups and the balance of ring strain and reactivity.
Propriétés
Formule moléculaire |
C4H8ClNO2S |
|---|---|
Poids moléculaire |
169.63 g/mol |
Nom IUPAC |
1-methylazetidine-3-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO2S/c1-6-2-4(3-6)9(5,7)8/h4H,2-3H2,1H3 |
Clé InChI |
VVIMYAWTFZOMKS-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
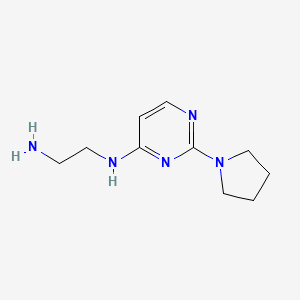
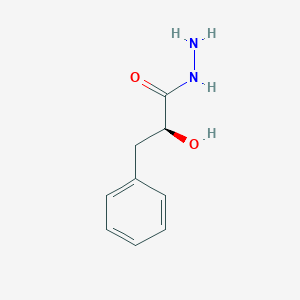
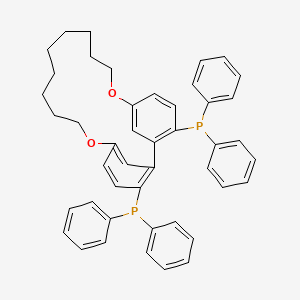

![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)
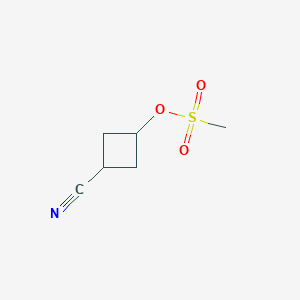

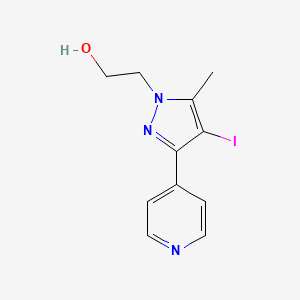
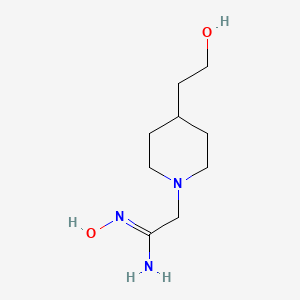
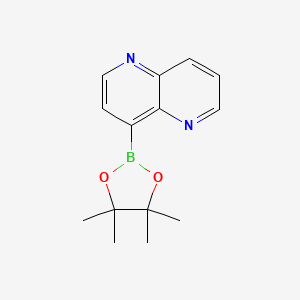
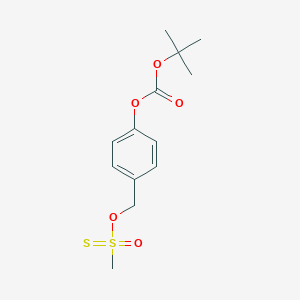
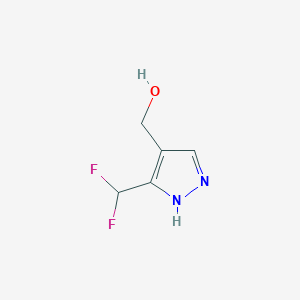
![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)
